The compound N-benzyl-6-chloropyridazin-3-amine is a derivative of pyridazinone, a class of heterocyclic compounds known for their diverse pharmacological activities. Research into the synthesis and characterization of such compounds has revealed their potential in various fields, particularly in the development of antitumor and analgesic agents. This comprehensive analysis will delve into the mechanism of action and applications of N-benzyl-6-chloropyridazin-3-amine and related derivatives, drawing on findings from several studies.
A series of N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)arylsulfonamides have been synthesized and tested for their in vitro antitumor activity. Compounds such as 4-chloro-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)benzenesulfonamidate showed remarkable activity and selectivity for the leukemia SR cell line1. Another compound, N-(6-chloro-7-cyano-1,1-dioxo-1,4,2-benzodithiazin-3-yl)-N-(phenyl)-5-bromothiophene-2-sulfonamide, demonstrated significant inhibitory activity against the melanoma UACC-257 cell line2. These studies highlight the potential of N-benzyl-6-chloropyridazin-3-amine derivatives as anticancer agents.
The analgesic properties of N-substituted 5-arylidene-6-methyl-3-(4H)-pyridazinones have been explored, with several derivatives exhibiting dose-dependent analgesic activity. The introduction of a benzoyl substituent was found to induce potent analgesic effects3. This suggests that N-benzyl-6-chloropyridazin-3-amine could be modified to enhance its analgesic properties, potentially leading to new pain management therapies.
The synthesis of spiro heterocycles has been achieved using 2-functionalized 2H-3,4-dihydro-1,4-benzothiazin-3-ones. These compounds can react with hydrazines to produce spiro derivatives of N-aminopyrrole or 3-pyridazinone, which have potential applications in medicinal chemistry and drug design5.
N-benzyl-6-chloropyridazin-3-amine is a chemical compound with the molecular formula and a molecular weight of 219.67 g/mol. This compound is classified under pyridazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The IUPAC name for this compound is N-benzyl-6-chloropyridazin-3-amine, and it has a CAS number of 1496-85-1. It is primarily utilized as a building block in organic synthesis and has shown potential in various biological investigations, including those related to cancer therapies and other pharmacological applications .
The synthesis of N-benzyl-6-chloropyridazin-3-amine can be achieved through several methods, one of which involves the reaction of 3-amino-6-chloropyridazine with benzyl chloride. This reaction typically requires a base, such as sodium hydroxide, to facilitate the nucleophilic substitution at the nitrogen atom of the amine group.
The molecular structure of N-benzyl-6-chloropyridazin-3-amine features a pyridazine ring substituted with a benzyl group and a chlorine atom at specific positions. The structural representation can be summarized as follows:
The compound's structure includes:
N-benzyl-6-chloropyridazin-3-amine can undergo several chemical reactions typical of amines and halogenated compounds:
These reactions are significant for synthesizing more complex organic molecules and exploring their biological activities .
The mechanism of action for N-benzyl-6-chloropyridazin-3-amine largely depends on its interactions within biological systems, particularly its ability to bind to specific targets such as enzymes or receptors involved in disease processes.
Relevant data indicates that N-benzyl-6-chloropyridazin-3-amine possesses properties conducive for further research in medicinal chemistry .
N-benzyl-6-chloropyridazin-3-amine serves multiple scientific purposes:
N-Benzyl-6-chloropyridazin-3-amine (CAS No. 1496-85-1) is a heteroaromatic compound with the molecular formula C₁₁H₁₀ClN₃ and a molecular weight of 219.68 g/mol. Its systematic IUPAC name is N-benzyl-6-chloropyridazin-3-amine, reflecting the benzyl substituent on the pyridazine ring nitrogen and the chloro group at the 6-position. Key structural features include:
Table 1: Molecular Properties of N-Benzyl-6-chloropyridazin-3-amine
| Property | Value/Descriptor |
|---|---|
| SMILES | ClC1=NN=C(NCC2=CC=CC=C2)C=C1 |
| InChIKey | HNJMQBUIQSWTSV-UHFFFAOYSA-N |
| Hydrogen bond donors | 1 (N-H group) |
| Hydrogen bond acceptors | 3 (ring N atoms) |
| Topological polar surface area | 38.9 Ų |
Spectroscopic characterization includes distinctive signals in nuclear magnetic resonance: the benzyl methylene protons appear as a singlet near δ 4.6–4.7 ppm, while pyridazine ring protons resonate as doublets between δ 7.0–7.4 ppm (H-5) and δ 7.4–7.6 ppm (H-4) [3].
Pyridazine chemistry emerged in the mid-20th century, with early work focused on electrophilic substitutions of simple halogenated derivatives. Key milestones include:
The position of chlorine and amino groups on the pyridazine ring critically governs reactivity and physicochemical behavior:
Table 2: Properties of Chlorinated Pyridazin-3-amine Isomers
| Isomer | Synthetic Route | Chlorine Reactivity | Applications |
|---|---|---|---|
| 6-Chloropyridazin-3-amine | Ammonolysis of 3,6-dichloropyridazine | High (C-6 displacement) | Intermediate for N-alkylated amines |
| 4-Chloropyridazin-3-amine | Halogenation of 3-aminopyridazine | Moderate | Limited; side product in aminations |
| 5-Chloropyridazin-3-amine | Directed ortho-metalation | Low | Specialty pharmaceuticals |
CAS No.: 35687-86-6
CAS No.: 88070-93-3
CAS No.: 130523-93-2
CAS No.: 87692-41-9
CAS No.: